molecular formula C6H10O2 B1311785 (2S)-2-Methyloxan-4-one CAS No. 82110-21-2

(2S)-2-Methyloxan-4-one

Cat. No.: B1311785
CAS No.: 82110-21-2
M. Wt: 114.14 g/mol
InChI Key: MQOPUXINXNVMKJ-YFKPBYRVSA-N
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Description

(2S)-2-Methyloxan-4-one is a chiral cyclic ketone with the molecular formula C₆H₁₀O₂ and an average molecular mass of 114.144 g/mol . Its IUPAC name is (2S)-2-methyltetrahydro-4H-pyran-4-one, and it contains one stereocenter, contributing to its enantiomeric specificity. This compound is identified by ChemSpider ID 8300576 and MDL number MFCD15071429 .

Properties

IUPAC Name

(2S)-2-methyloxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-4-6(7)2-3-8-5/h5H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOPUXINXNVMKJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435853
Record name (2S)-2-methyltetrahydro-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82110-21-2
Record name (2S)-2-methyltetrahydro-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyloxan-4-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of 2-methyl-1,3-butanediol with an acid catalyst can lead to the formation of this compound through intramolecular cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the cyclization process. Additionally, purification techniques like distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyloxan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom in the ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted oxanones depending on the nucleophile used.

Scientific Research Applications

(2S)-2-Methyloxan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Methyloxan-4-one involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other metabolites. The pathways involved can include oxidation-reduction reactions and nucleophilic substitutions, depending on the specific context.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Cyclic Ketones with Chiral Centers
Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
(2S)-2-Methyloxan-4-one C₆H₁₀O₂ 114.144 Chiral cyclic ketone, one stereocenter, cyclic ether backbone Potential intermediate in organic synthesis; stereochemistry critical for activity .
(2S,5S)-5-Methyl-2-(propan-2-yl)cyclohexan-1-one C₁₀H₁₈O 154.25 Bicyclic ketone with two stereocenters; synonym: p-Menthan-3-one Used in flavor/fragrance industries; minty/woody odor profile .
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol (Menthol derivative) C₁₀H₂₀O 156.27 Cyclic alcohol with three stereocenters; minty aroma Key ingredient in cosmetics, oral care, and tobacco flavoring; high thermal stability (boiling point 92°C) .

Key Structural Differences :

  • This compound has a six-membered oxygen-containing ring (tetrahydropyran), whereas (2S,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one features a substituted cyclohexane ring with branched alkyl groups.
  • The menthol derivative includes a hydroxyl group instead of a ketone, enhancing its polarity and solubility in aqueous formulations .
Linear Ketones
Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
4-Methyl-2-pentanone C₆H₁₂O 100.16 Linear ketone; no stereocenters Industrial solvent, intermediate in pesticide synthesis; regulated due to toxicity .

Comparison with this compound :

  • Cyclic vs. Linear Backbone: The cyclic structure of this compound likely confers lower volatility compared to linear 4-methyl-2-pentanone.
  • Chirality : this compound’s enantiomeric purity is critical for asymmetric synthesis, whereas linear ketones lack stereochemical complexity .

Functional Analogues in Fragrance and Flavor Industries

Compound Odor Profile Stability Regulatory Status
This compound Not explicitly reported Likely stable in neutral pH No specific data; similar compounds often GRAS-listed.
(1R,2S,5R)-Menthol derivative Minty, herbal, sweet Stable at pH 3–11; resistant to oxidation GRAS/FEMA 2665; ISO 16128 compliant for natural claims .
(2S,5S)-p-Menthan-3-one Woody, minty High thermal stability Used in food additives; complies with EU flavor regulations .

Performance Notes:

  • The menthol derivative exhibits superior thermal stability (boiling point 92°C) compared to cyclic ketones, making it suitable for high-temperature processes .
  • This compound’s chirality may enhance its value in enantioselective reactions, though its commercial applications remain less documented.

Physicochemical Properties

Property This compound 4-Methyl-2-pentanone (1R,2S,5R)-Menthol Derivative
Boiling Point Not reported 117–118°C 92°C
Vapor Pressure Not reported 12.7 mmHg (25°C) 1.020 Pa (25°C)
LogP (ClogP) Estimated ~0.5–1.0 1.3 3.38

Implications :

  • The menthol derivative’s higher LogP (3.38) indicates greater lipophilicity, favoring use in hydrophobic matrices like perfumes.
  • This compound’s lower molecular weight may enhance diffusion in formulations but reduce persistence compared to bulkier analogues.

Notes and Limitations

Stereochemical Significance: The (2S) configuration is crucial for interactions in chiral environments, differentiating it from racemic or non-chiral analogues .

Regulatory Status : While menthol derivatives are well-regulated, cyclic ketones like this compound may require additional safety assessments for commercial use.

Biological Activity

(2S)-2-Methyloxan-4-one, also known as 2-methyloxan-4-one, is a chiral organic compound with the molecular formula C6H10O2. This compound has garnered attention due to its diverse biological activities, including effects on cell function, apoptosis induction, and anti-inflammatory properties. This article reviews the existing literature on the biological activities of this compound, synthesizing findings from various studies and presenting relevant data tables.

This compound is characterized by:

  • Appearance : Light yellow oil
  • Molecular Weight : 114.15 g/mol
  • Functional Groups : Contains a carbonyl group and a methyl group, contributing to its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. In vitro studies have reported the following findings:

Cell Line IC50 (µg/mL) Effect
HeLa226Antiproliferative
A549242.52Antiproliferative

These results suggest that this compound may serve as a potential therapeutic agent in cancer treatment by targeting cellular pathways involved in proliferation and survival .

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties. It inhibits the production of inflammatory cytokines in various animal models, contributing to reduced inflammation. This effect is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors that regulate cell signaling pathways. Its chiral nature allows for selective binding to these targets, influencing their activity and leading to various biochemical effects .

Case Studies

  • Cancer Cell Studies : A study conducted on HeLa and A549 cells showed that treatment with this compound led to significant reductions in cell viability, indicating its potential as an anticancer agent.
  • Inflammation Models : Animal studies have indicated that administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its role in modulating inflammatory responses .

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